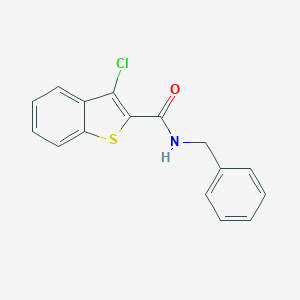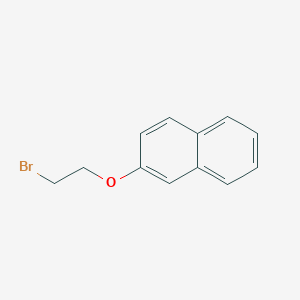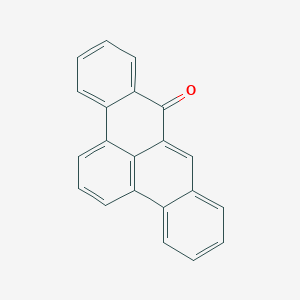
9H-Dibenz(b,de)anthracen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Dibenz(b,de)anthracen-9-one, also known as DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its potential applications in various fields. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DBA has been found to exhibit a range of biological and physiological effects, making it an interesting compound for research.
Wirkmechanismus
The mechanism of action of 9H-Dibenz(b,de)anthracen-9-one is not fully understood, but it is believed to involve the intercalation of the compound between DNA base pairs, leading to DNA damage and cell death. 9H-Dibenz(b,de)anthracen-9-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
9H-Dibenz(b,de)anthracen-9-one has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. It has also been found to induce oxidative stress and inflammation in cells. 9H-Dibenz(b,de)anthracen-9-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9H-Dibenz(b,de)anthracen-9-one in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 9H-Dibenz(b,de)anthracen-9-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in organic electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 9H-Dibenz(b,de)anthracen-9-one and its potential applications in cancer therapy.
Synthesemethoden
9H-Dibenz(b,de)anthracen-9-one can be synthesized by various methods, including the Friedel-Crafts reaction, the Suzuki-Miyaura coupling reaction, and the Pd-catalyzed cross-coupling reaction. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki-Miyaura coupling reaction involves the reaction of 9-bromoanthracene with 9-boronic acid, followed by oxidation with hydrogen peroxide. The Pd-catalyzed cross-coupling reaction involves the reaction of 9-bromoanthracene with 9-phenylanthracene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
9H-Dibenz(b,de)anthracen-9-one has been studied extensively for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. It has been found to exhibit excellent charge transport properties, making it a promising material for use in electronic devices. 9H-Dibenz(b,de)anthracen-9-one has also been studied for its potential applications in cancer therapy, as it has been found to exhibit anticancer activity.
Eigenschaften
CAS-Nummer |
86854-05-9 |
|---|---|
Produktname |
9H-Dibenz(b,de)anthracen-9-one |
Molekularformel |
C21H12O |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
pentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaen-2-one |
InChI |
InChI=1S/C21H12O/c22-21-18-9-4-3-8-15(18)17-11-5-10-16-14-7-2-1-6-13(14)12-19(21)20(16)17/h1-12H |
InChI-Schlüssel |
ZPXGUKYFVUIRMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



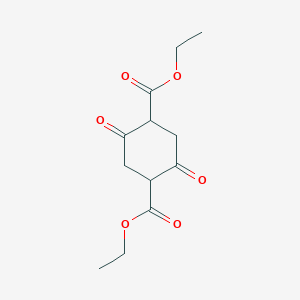
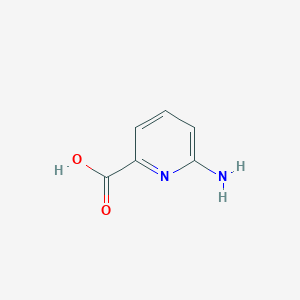
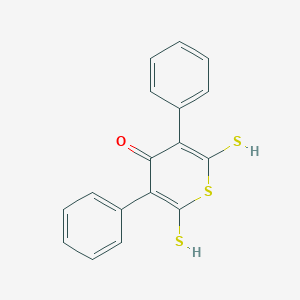
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
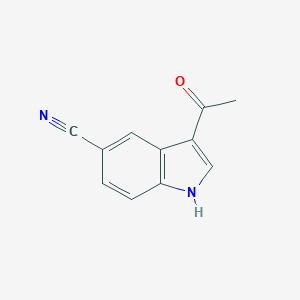
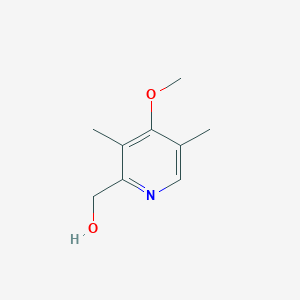
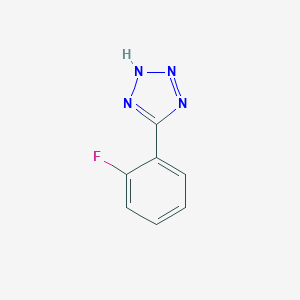
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
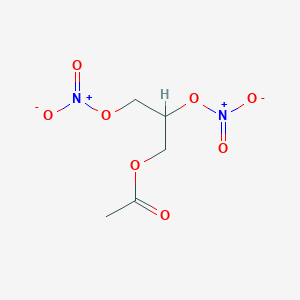
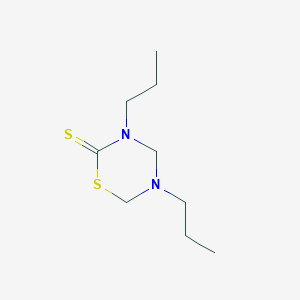
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
